molecular formula C12H10O2 B120660 4-Methyl-1-naphthoic acid CAS No. 4488-40-8

4-Methyl-1-naphthoic acid

Cat. No. B120660
Key on ui cas rn: 4488-40-8
M. Wt: 186.21 g/mol
InChI Key: SIVYRLBDAPKADZ-UHFFFAOYSA-N
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Patent
US07098215B2

Procedure details

Commercially available 4-methyl-1-naphthalenecarboxylic acid (250.6 mg) was dissolved in methanol (7.5 ml). Hydrogen chloride gas was blown into the solution for five minutes while cooling with ice. Then, the mixture was stirred for 19 hours at room temperature and the solvent was removed by distillation. The residue was dissolved in chloroform, washed with 1 mol/l aqueous solution of sodium hydroxide, and dried over anhydrous sodium sulfate. The solvent was removed by distillation. The residue was dried under reduced pressure to obtain the target compound (269.9 mg) as colorless oil.
Quantity
250.6 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1.Cl.[CH3:16]O>>[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([O:14][CH3:16])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
250.6 mg
Type
reactant
Smiles
CC1=CC=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
7.5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the mixture was stirred for 19 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with 1 mol/l aqueous solution of sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
CC1=CC=C(C2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 269.9 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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